3-(3-Hydroxypropyl)oxolane-3-carbaldehyde
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Overview
Description
3-(3-Hydroxypropyl)oxolane-3-carbaldehyde is an organic compound with the molecular formula C8H14O3. It is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) substituted with a hydroxypropyl group and an aldehyde group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropyl)oxolane-3-carbaldehyde typically involves the reaction of oxirane (ethylene oxide) with a suitable aldehyde under acidic or basic conditions. The reaction can be catalyzed by tertiary amines or other nucleophilic catalysts to facilitate the ring-opening of oxirane and subsequent formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors where the reactants are mixed and reacted under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxypropyl)oxolane-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxypropyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(3-Hydroxypropyl)oxolane-3-carboxylic acid.
Reduction: 3-(3-Hydroxypropyl)oxolane-3-methanol.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Hydroxypropyl)oxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypropyl)oxolane-3-carbaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The hydroxypropyl group can also engage in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
3-(3-Hydroxypropyl)tetrahydrofuran-3-carbaldehyde: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
3-(3-Hydroxypropyl)oxane-3-carbaldehyde: Similar structure but with an oxane ring instead of an oxolane ring.
Uniqueness
3-(3-Hydroxypropyl)oxolane-3-carbaldehyde is unique due to its specific ring structure and functional groups, which confer distinct reactivity and properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research applications.
Properties
Molecular Formula |
C8H14O3 |
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Molecular Weight |
158.19 g/mol |
IUPAC Name |
3-(3-hydroxypropyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C8H14O3/c9-4-1-2-8(6-10)3-5-11-7-8/h6,9H,1-5,7H2 |
InChI Key |
VMPXTAVRUHVTOD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CCCO)C=O |
Origin of Product |
United States |
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